molecular formula C26H24N4O3S2 B11650552 3-benzylsulfanyl-7-(4-methoxyphenyl)-12,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

3-benzylsulfanyl-7-(4-methoxyphenyl)-12,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

Cat. No.: B11650552
M. Wt: 504.6 g/mol
InChI Key: JFKHLYXDNOKIJY-UHFFFAOYSA-N
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Description

3-benzylsulfanyl-7-(4-methoxyphenyl)-12,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one is a complex organic compound characterized by its unique tetracyclic structure. This compound features a combination of sulfur, oxygen, and nitrogen atoms within its framework, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzylsulfanyl-7-(4-methoxyphenyl)-12,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Core Structure: The initial step involves the construction of the tetracyclic core through cyclization reactions. This can be achieved using a combination of cycloaddition and ring-closing metathesis reactions.

    Introduction of Functional Groups:

    Final Modifications: The final steps may include oxidation or reduction reactions to achieve the desired oxidation state of the sulfur and oxygen atoms.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-benzylsulfanyl-7-(4-methoxyphenyl)-12,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the sulfur atom.

    Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of tetracyclic systems and the effects of sulfur and oxygen atoms in organic frameworks.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as probes for studying biological pathways involving sulfur-containing compounds.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound may be used as a precursor for the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism by which 3-benzylsulfanyl-7-(4-methoxyphenyl)-12,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of sulfur and oxygen atoms can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzylsulfanyl-7-(4-hydroxyphenyl)-12,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
  • 3-benzylsulfanyl-7-(4-chlorophenyl)-12,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

Uniqueness

The uniqueness of 3-benzylsulfanyl-7-(4-methoxyphenyl)-12,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one lies in its specific combination of functional groups and tetracyclic structure, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C26H24N4O3S2

Molecular Weight

504.6 g/mol

IUPAC Name

3-benzylsulfanyl-7-(4-methoxyphenyl)-12,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

InChI

InChI=1S/C26H24N4O3S2/c1-26(2)13-19-20(14-33-26)35-23-21(19)22(31)29(17-9-11-18(32-3)12-10-17)24-27-28-25(30(23)24)34-15-16-7-5-4-6-8-16/h4-12H,13-15H2,1-3H3

InChI Key

JFKHLYXDNOKIJY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C4=NN=C(N34)SCC5=CC=CC=C5)C6=CC=C(C=C6)OC)C

Origin of Product

United States

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